molecular formula C6H8ClN3O2 B1458768 methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 1807979-82-3

methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B1458768
M. Wt: 189.6 g/mol
InChI Key: PWTUJLMCUIYSQU-UHFFFAOYSA-N
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Description

“Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the empirical formula C5H6ClN3O2 and a molecular weight of 175.57 . It is a halogenated heterocycle . The compound is usually sold in a solid form .


Molecular Structure Analysis

The molecular structure of “methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” can be represented by the SMILES string COC(=O)Cn1cnc(Cl)n1 . This indicates that the compound contains a methyl ester group (COC=O), a 1,2,4-triazole ring (n1cncn1), and a chlorine atom attached to the triazole ring .


Physical And Chemical Properties Analysis

“Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data .

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

  • Cyclization and Derivative Formation : The synthesis and cyclization of 1,2,4-triazole derivatives have been explored for the creation of new pharmacologically active molecules. For instance, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate leads to the formation of ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can further undergo transformation into a variety of biologically active derivatives through cyclization and reaction with isothiocyanates (Maliszewska-Guz et al., 2005).

  • Nucleophilic Substitution Reactions : Studies on the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards nucleophiles have shown selective displacement reactions, indicating a potential pathway for the synthesis of novel compounds through regioselective nucleophilic substitution (Adembri et al., 1976).

Pharmacological Potential

  • Antimicrobial and Anticholinesterase Activity : Derivatives of 1,2,4-triazole have shown significant potential as antimicrobial agents and cholinesterase inhibitors. For example, triazole and triazolothiadiazine derivatives have been synthesized as cholinesterase inhibitors, displaying promising anticholinesterase activity (Mohsen, 2012). Additionally, novel triazole derivatives have been identified for their antimicrobial properties against various bacterial strains, suggesting a broad spectrum of potential pharmacological applications (Kaplancikli et al., 2008).

  • Enzyme Inhibition for Therapeutic Applications : The synthesis of 1,2,4-triazole derivatives and their evaluation for enzyme inhibitory activities, such as against acetylcholinesterase and α-glucosidase, highlight their potential in developing therapeutic agents for diseases related to enzyme dysregulation (Bekircan et al., 2015).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of 1,2,3-triazole, such as Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid solutions. These studies suggest potential industrial applications in protecting metals against corrosion (Elazhary et al., 2019).

Safety And Hazards

“Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is classified as a combustible solid . It does not have a specified flash point . Users are advised to avoid long-term or frequent contact with this compound .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” and similar compounds .

properties

IUPAC Name

methyl 2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTUJLMCUIYSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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